amine hydrochloride CAS No. 1798717-49-3](/img/structure/B1383018.png)
[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
Descripción general
Descripción
“(2-Aminoethyl)sulfamoylamine hydrochloride” is a chemical compound with the CAS Number: 1798717-49-3 . It has a molecular weight of 217.72 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H15N3O2S.ClH/c1-5(2)8-11(9,10)7-4-3-6;/h5,7-8H,3-4,6H2,1-2H3;1H . This code provides a specific string of characters representing the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It’s important to note that the physical and chemical properties can vary depending on the specific conditions, such as temperature and pressure.Aplicaciones Científicas De Investigación
Facile Synthesis of Amines : A study describes the synthesis of certain amines, including compounds structurally related to “(2-Aminoethyl)sulfamoylamine hydrochloride”. This process involves a five-step sequence, including modified Nef reactions and final desulfonation treatment. Such methods are crucial for developing time-saving and cost-efficient synthetic routes for similar compounds (Peng et al., 2013).
Synthesis in Antibacterial Drug Production : Another study details the synthesis of an impurity in the antibacterial drug Sulfamethizole, which shares a similar sulfamoyl chemical structure. This impurity results from the reaction of sulfonyl chloride with Sulfamethizole, providing insight into the complex chemical interactions and by-products in pharmaceutical manufacturing (Talagadadeevi et al., 2012).
Protecting and Activating Group for Amine Synthesis : Research has also been done on the use of certain sulfonyl groups as versatile protecting and activating groups in the synthesis of amines. This involves the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as a sulfonating agent, which is a process relevant to the synthesis of compounds like “(2-Aminoethyl)sulfamoylamine hydrochloride” (Sakamoto et al., 2006).
Sulfamoyl Azides and Triazoles : A study highlights the generation of sulfamoyl azides from secondary amines, which are key intermediates in synthesizing various chemical compounds, including those structurally similar to the compound . These azides react with alkynes to form sulfamoyl triazoles, demonstrating the versatility of sulfamoyl groups in organic synthesis (Culhane & Fokin, 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N'-(propan-2-ylsulfamoyl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3O2S.ClH/c1-5(2)8-11(9,10)7-4-3-6;/h5,7-8H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLFMBCOAOZBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



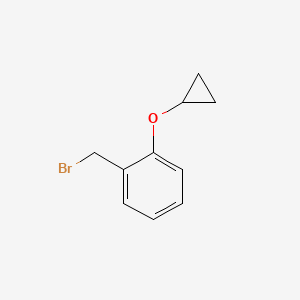
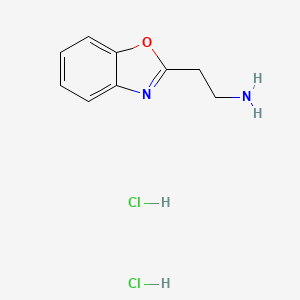
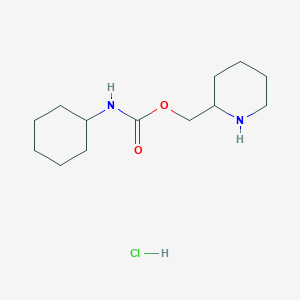
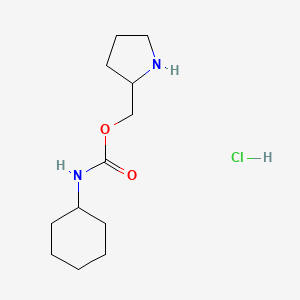
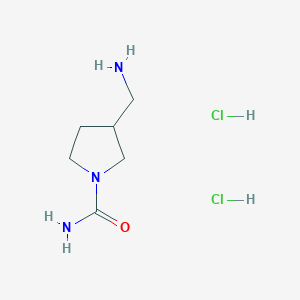
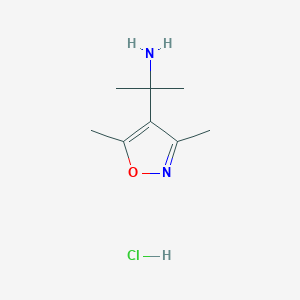
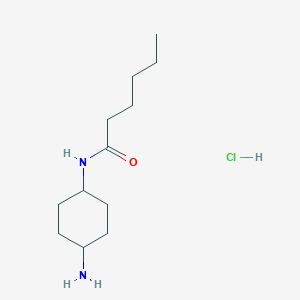
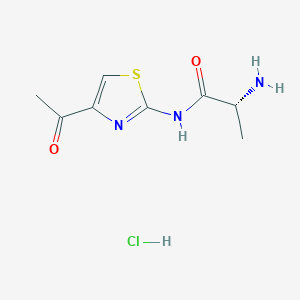
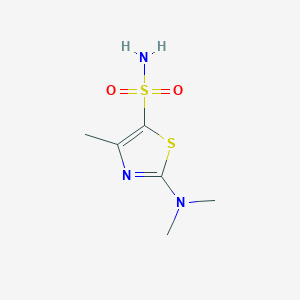
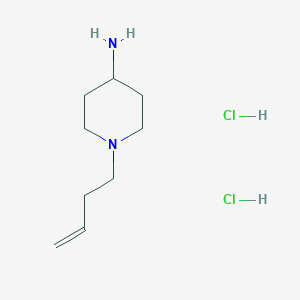
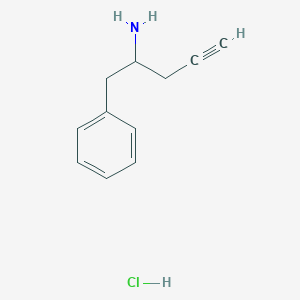
![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)
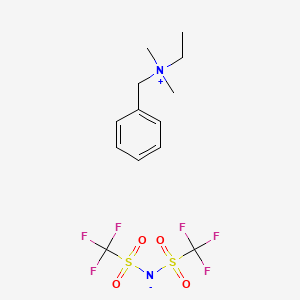
![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)